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molecular formula C17H11BrO B8368079 1-Bromo-4-(2-formylphenyl)naphthalene

1-Bromo-4-(2-formylphenyl)naphthalene

Cat. No. B8368079
M. Wt: 311.2 g/mol
InChI Key: BFOOAFXDOZSUBN-UHFFFAOYSA-N
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Patent
US08507106B2

Procedure details

Under an argon atmosphere, 230 g of 1,4-dibromonaphthalene, 121 g of 2-formylphenylboronic acid and 18.5 g of tetraxis(triphenylphosphine)palladium(0) were placed in a flask. 2.4 L of dimethyl ether (DME) and 1.2 L of a 2M aqueous sodium carbonate solution were added to this flask, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, an aqueous phase was removed. An organic phase which had been separated was washed with water, and saturated brine, and then dried with magnesium sulfate. After the magnesium sulfate was filtered out, the organic phase was concentrated. The resulting residue was purified by means of silica gel column chromatography, whereby 170 g (yield: 67%) of 1-bromo-4-(2-formylphenyl) naphthalene was obtained.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Br:12])=[CH:4][CH:3]=1.[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1B(O)O)=[O:14].COC.C(=O)([O-])[O-].[Na+].[Na+]>>[Br:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH:13]=[O:14])=[CH:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)Br
Name
Quantity
121 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
18.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
2.4 L
Type
reactant
Smiles
COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resultant was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
an aqueous phase was removed
CUSTOM
Type
CUSTOM
Details
An organic phase which had been separated
WASH
Type
WASH
Details
was washed with water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the magnesium sulfate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by means of silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C1=C(C=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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